

An In-depth Technical Guide to the Antiflammin Signaling Pathway

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Compound of Interest

Compound Name: Antiflammin 3

Cat. No.: B054700

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Abstract

The Antiflammins, specifically Antiflammin-1 (AF-1) and Antiflammin-2 (AF-2), are synthetic nonapeptides derived from the anti-inflammatory proteins uteroglobin (also known as CC10) and lipocortin-1 (annexin-1), respectively. These peptides exhibit potent anti-inflammatory properties through a multi-faceted signaling mechanism. This technical guide elucidates the core signaling pathways of Antiflammins, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development in the field of inflammation. It is important to note that "**Antiflammin 3**" is not a recognized entity in scientific literature; therefore, this guide focuses on the well-characterized Antiflammins 1 and 2.

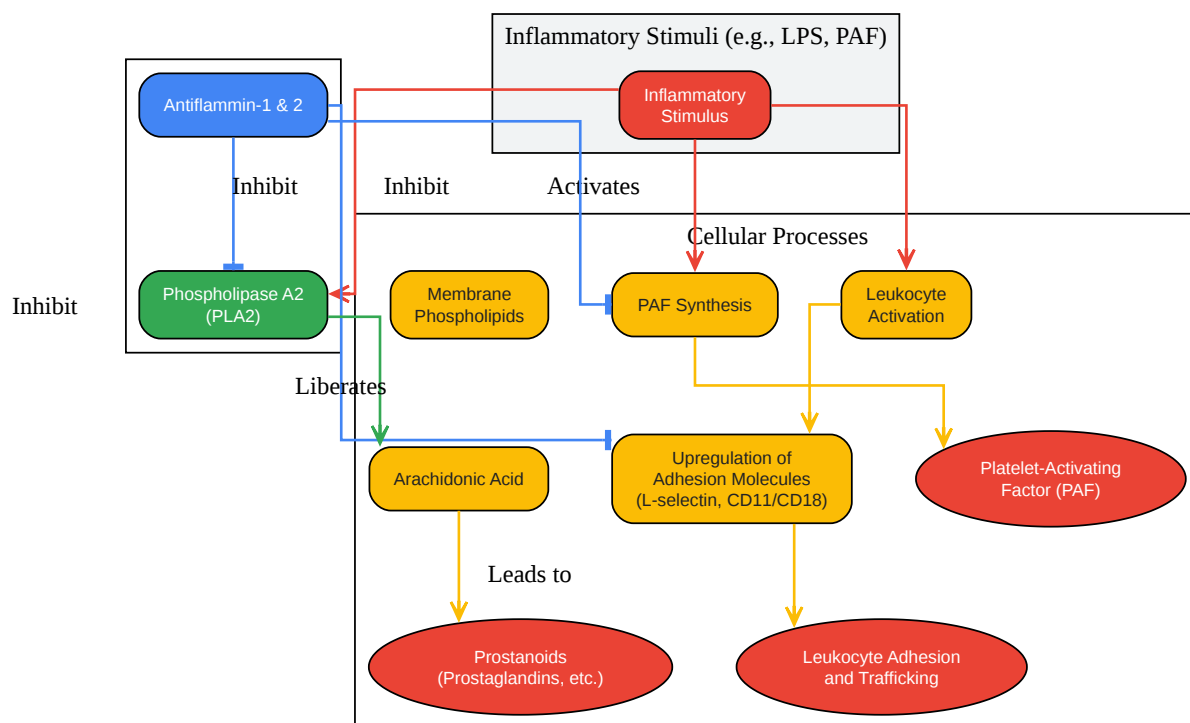
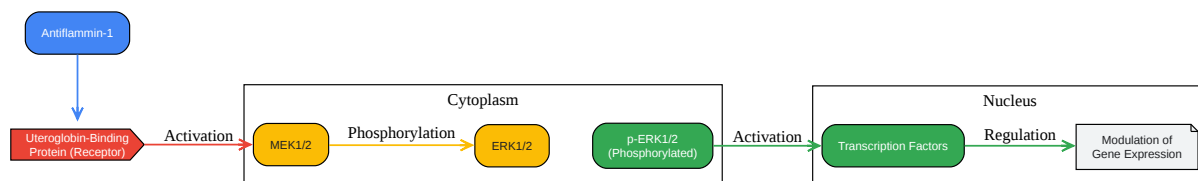
Core Signaling Pathways of Antiflammins

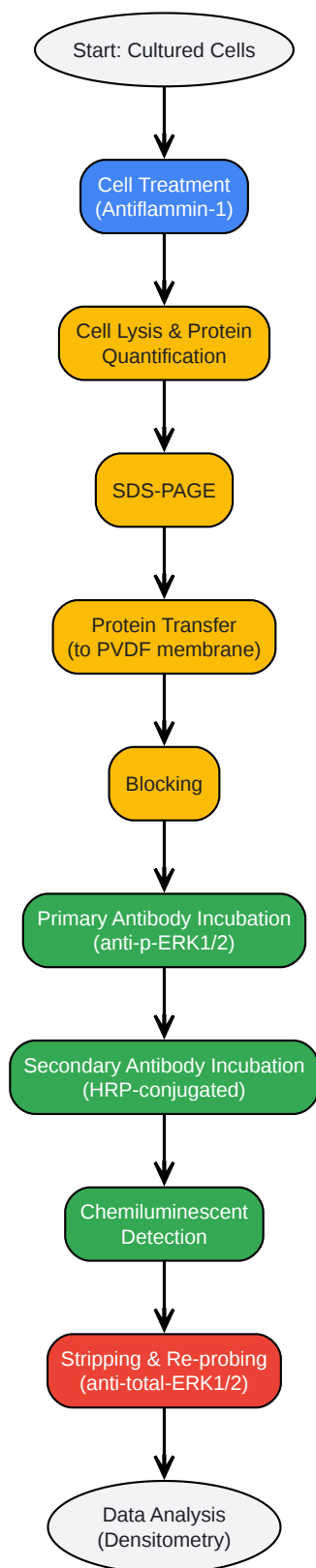
The anti-inflammatory effects of Antiflammins are primarily mediated through two interconnected pathways: the inhibition of phospholipase A2 (PLA2) activity and the modulation of leukocyte function. These actions collectively reduce the production of pro-inflammatory mediators and limit the infiltration of immune cells to sites of inflammation.

Antiflammin-1 Signaling Pathway

Antiflammin-1's mechanism of action involves binding to a putative uteroglobin-binding protein, which triggers a signaling cascade culminating in the modulation of inflammatory responses. A

key downstream event is the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).





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